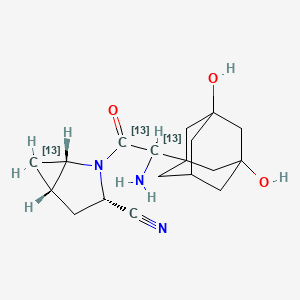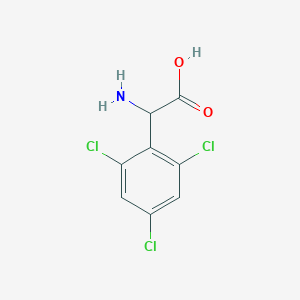
D-(+)-Carnitine Benzyl Ester Perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(+)-Carnitine Benzyl Ester Perchlorate: is a chemical compound that belongs to the class of esters. It is derived from D-(+)-Carnitine, an essential nutrient involved in the transport of fatty acids into mitochondria for energy production. The benzyl ester form enhances its stability and solubility, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Carnitine Benzyl Ester Perchlorate typically involves the esterification of D-(+)-Carnitine with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:
D-(+)-Carnitine+Benzyl AlcoholAcid CatalystD-(+)-Carnitine Benzyl Ester+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of perchloric acid as a catalyst can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: D-(+)-Carnitine Benzyl Ester Perchlorate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of D-(+)-Carnitine and benzyl alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: D-(+)-Carnitine and benzyl alcohol.
Reduction: D-(+)-Carnitine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: D-(+)-Carnitine Benzyl Ester Perchlorate is used as a reagent in organic synthesis, particularly in the preparation of carnitine derivatives and analogs.
Biology: In biological research, it is used to study the role of carnitine in cellular metabolism and energy production. It serves as a model compound to investigate the transport and utilization of fatty acids in cells.
Medicine: The compound is explored for its potential therapeutic applications in treating metabolic disorders and enhancing mitochondrial function. Its stability and solubility make it a suitable candidate for drug formulation.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods aimed at improving energy metabolism and overall health.
Mécanisme D'action
D-(+)-Carnitine Benzyl Ester Perchlorate exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The benzyl ester form enhances its bioavailability and stability, allowing for more efficient delivery and utilization in biological systems. The molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism.
Comparaison Avec Des Composés Similaires
L-Carnitine: A naturally occurring form of carnitine with similar functions in fatty acid transport.
Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced neuroprotective properties.
Propionyl-L-Carnitine: A derivative of carnitine with potential benefits in cardiovascular health.
Uniqueness: D-(+)-Carnitine Benzyl Ester Perchlorate stands out due to its enhanced stability and solubility compared to other carnitine derivatives. The benzyl ester group provides additional functional versatility, making it suitable for a wider range of applications in research and industry.
Propriétés
Formule moléculaire |
C14H22ClNO7 |
|---|---|
Poids moléculaire |
351.78 g/mol |
Nom IUPAC |
[(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;perchlorate |
InChI |
InChI=1S/C14H22NO3.ClHO4/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;2-1(3,4)5/h4-8,13,16H,9-11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/t13-;/m0./s1 |
Clé InChI |
ANQHNMIWXWZRQQ-ZOWNYOTGSA-M |
SMILES isomérique |
C[N+](C)(C)C[C@H](CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)


![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)





